
5-(6-Chloronicotinoyl)-2-furoic acid
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Overview
Description
5-(6-Chloronicotinoyl)-2-furoic acid is a chemical compound that features a furan ring substituted with a 6-chloronicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid typically involves the acylation of 2-furoic acid with 6-chloronicotinoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloronicotinoyl)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The chlorine atom in the nicotinoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as
Biological Activity
5-(6-Chloronicotinoyl)-2-furoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a 6-chloronicotinoyl group. This unique structure contributes to its diverse biological activities, particularly in enzyme interactions and cellular processes.
Property | Value |
---|---|
Molecular Formula | C12H8ClNO3 |
Molecular Weight | 253.65 g/mol |
Solubility | Soluble in DMSO, ethanol |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to inhibit specific enzymes, leading to altered metabolic pathways.
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic processes, which can modulate their activity and influence downstream effects on cellular functions.
- Cell Signaling Modulation : It affects cell signaling pathways, particularly those related to apoptosis and cell growth, by influencing the expression of genes involved in these processes.
Cellular Effects
Research indicates that this compound exhibits significant effects on cellular metabolism and function:
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
- Cytotoxicity : Studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Inhibits bacterial growth and biofilm formation |
Cytotoxicity | Induces apoptosis in cancer cells |
Enzyme Interaction | Modulates enzyme activity |
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies were conducted on several cancer cell lines to assess the cytotoxic potential of this compound. Results demonstrated that the compound effectively induced apoptosis, with IC50 values indicating potent activity against specific cancer types. This suggests its potential utility in cancer therapy.
Properties
IUPAC Name |
5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZVJPFZBBPWSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641817 |
Source
|
Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-44-4 |
Source
|
Record name | 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914203-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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